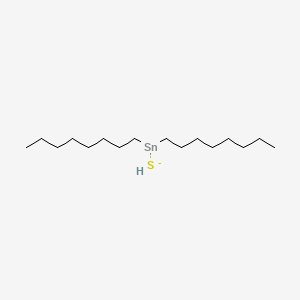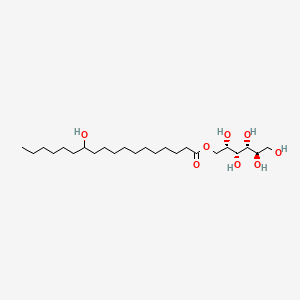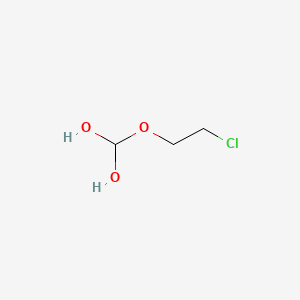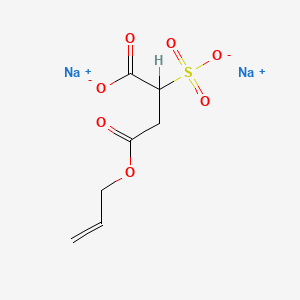
12-Aminoundec-8-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
12-Aminoundec-8-enoic acid is an organic compound with the molecular formula C12H23NO2 It is a derivative of undecenoic acid, featuring an amino group at the 12th carbon and a double bond between the 8th and 9th carbons
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 12-aminoundec-8-enoic acid typically involves the following steps:
Starting Material: The process begins with undecenoic acid, which is commercially available.
Reaction Conditions: The reactions are usually carried out under controlled temperatures and pH to ensure the selective introduction of the amino group at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Catalytic Processes: Utilizing catalysts to enhance the efficiency and yield of the reactions.
Continuous Flow Reactors: Employing continuous flow reactors to maintain consistent reaction conditions and improve scalability.
Purification: The final product is purified using techniques such as crystallization or chromatography to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions: 12-Aminoundec-8-enoic acid undergoes various chemical reactions, including:
Oxidation: The double bond can be oxidized to form epoxides or diols.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate or osmium tetroxide for oxidation reactions.
Reducing Agents: Lithium aluminum hydride or sodium borohydride for reduction reactions.
Nucleophiles: Halides or other nucleophiles for substitution reactions.
Major Products:
Epoxides: Formed from the oxidation of the double bond.
Primary Amines: Resulting from the reduction of the amino group.
Substituted Derivatives: Products of nucleophilic substitution reactions.
Applications De Recherche Scientifique
12-Aminoundec-8-enoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biological systems and as a precursor for bioactive compounds.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of polymers, coatings, and other industrial materials.
Mécanisme D'action
The mechanism of action of 12-aminoundec-8-enoic acid involves its interaction with various molecular targets and pathways:
Molecular Targets: The amino group can interact with enzymes and receptors, influencing their activity.
Pathways: The compound can participate in metabolic pathways, leading to the formation of bioactive metabolites.
Comparaison Avec Des Composés Similaires
Undecenoic Acid: Lacks the amino group but shares the same carbon chain length and double bond position.
12-Aminododecanoic Acid: Similar structure but lacks the double bond.
8-Aminooctanoic Acid: Shorter carbon chain with the amino group at a different position.
Propriétés
Numéro CAS |
70994-20-6 |
|---|---|
Formule moléculaire |
C12H23NO2 |
Poids moléculaire |
213.32 g/mol |
Nom IUPAC |
(E)-12-aminododec-8-enoic acid |
InChI |
InChI=1S/C12H23NO2/c13-11-9-7-5-3-1-2-4-6-8-10-12(14)15/h3,5H,1-2,4,6-11,13H2,(H,14,15)/b5-3+ |
Clé InChI |
FMVVIUIXLUEFHM-HWKANZROSA-N |
SMILES isomérique |
C(CCCC(=O)O)CC/C=C/CCCN |
SMILES canonique |
C(CCCC(=O)O)CCC=CCCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



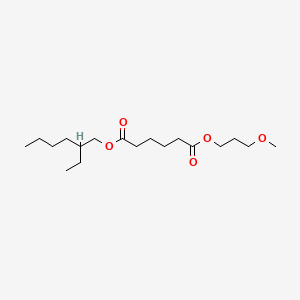
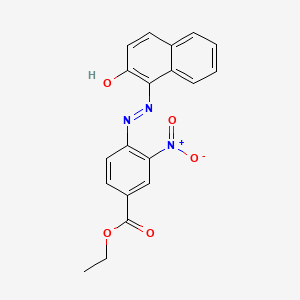
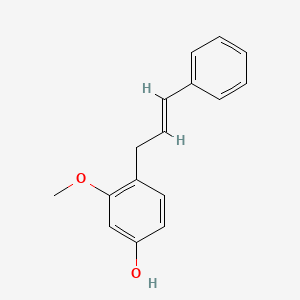

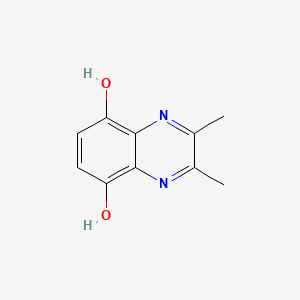


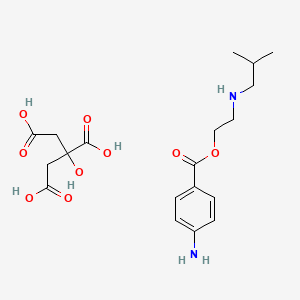
![2,2'-Methylenebis[4,6-diisopropylphenol]](/img/structure/B12660866.png)
